Cyclopropyltributylstannane
Overview
Description
Cyclopropyltributylstannane is an organotin compound with the molecular formula C15H32Sn and a molecular weight of 331.12 g/mol . It is characterized by a cyclopropyl group attached to a tin atom, which is further bonded to three butyl groups. This compound is known for its versatility in organic synthesis, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopropyltributylstannane can be synthesized through the reaction of cyclopropylmagnesium bromide with tributyltin chloride. The reaction typically occurs in an anhydrous ether solvent under an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows:
Cyclopropylmagnesium bromide+Tributyltin chloride→this compound+Magnesium bromide chloride
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes maintaining stringent control over reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Cyclopropyltributylstannane undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the cyclopropyl group is replaced by other nucleophiles.
Oxidation Reactions: The tin atom can be oxidized, leading to the formation of tin oxides.
Reduction Reactions: It can act as a reducing agent in certain organic transformations.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products:
Substitution: Formation of new organotin compounds.
Oxidation: Tin oxides and other oxidized tin species.
Reduction: Reduced organic molecules and tin hydrides.
Scientific Research Applications
Cyclopropyltributylstannane is utilized in various scientific research applications, including:
Mechanism of Action
The mechanism of action of cyclopropyltributylstannane involves its ability to form stable carbon-tin bonds, which can facilitate various organic transformations. The cyclopropyl group imparts conformational rigidity, enhancing the stability and reactivity of the compound. This rigidity can influence the compound’s interaction with molecular targets, potentially leading to increased metabolic stability and extended therapeutic action .
Comparison with Similar Compounds
Tributyltin Hydride: Known for its use in radical reactions and as a reducing agent.
Cyclopropylmethylstannane: Similar structure but with a methyl group instead of butyl groups, affecting its reactivity and applications.
Tributylcyclopropyltin: Another organotin compound with similar applications but different reactivity due to the presence of different substituents.
Uniqueness: Cyclopropyltributylstannane stands out due to its unique combination of a cyclopropyl group and three butyl groups attached to the tin atom. This structure provides a balance of stability and reactivity, making it a valuable reagent in organic synthesis and various research applications.
Properties
IUPAC Name |
tributyl(cyclopropyl)stannane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C3H5.Sn/c3*1-3-4-2;1-2-3-1;/h3*1,3-4H2,2H3;1H,2-3H2; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCOUXAHBYBPHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70449402 | |
Record name | Cyclopropyltributylstannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70449402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17857-70-4 | |
Record name | Cyclopropyltributylstannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70449402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclopropyltributylstannane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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